molecular formula C11H12Br2O2 B1334814 Benzyl 2,4-dibromobutanoate CAS No. 23085-60-1

Benzyl 2,4-dibromobutanoate

Cat. No. B1334814
CAS RN: 23085-60-1
M. Wt: 336.02 g/mol
InChI Key: XQJJSEGHTSUQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related brominated compounds is discussed in the literature. For instance, a regioselective 2,4-dibromohydration of conjugated enynes has been reported, leading to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is structurally similar to benzyl 2,4-dibromobutanoate . This process involves the use of tetra-n-butylammonium bromide and water, indicating that the synthesis of benzyl 2,4-dibromobutanoate could potentially be achieved through similar bromination strategies.

Molecular Structure Analysis

While the exact molecular structure of benzyl 2,4-dibromobutanoate is not provided, related compounds have been structurally characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction . These techniques could be applied to determine the structure of benzyl 2,4-dibromobutanoate, including the confirmation of its stereochemistry and the position of the bromine atoms.

Chemical Reactions Analysis

Brominated compounds like benzyl 2,4-dibromobutanoate are typically reactive and can participate in further chemical reactions. The presence of bromine atoms makes them suitable for nucleophilic substitution reactions or as intermediates in the synthesis of more complex molecules. For example, 2-(2,4-dibromobut-2-enoyl)benzoate has been used as a synthon towards the synthesis of phthalazin-1(2H)-one and the natural product Shihunine .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 2,4-dibromobutanoate can be inferred from related compounds. Brominated esters are generally expected to have higher molecular weights and densities due to the presence of bromine atoms. They may also exhibit distinct spectroscopic features, as seen in the spectral analysis of similar compounds . The solubility of benzyl 2,4-dibromobutanoate in organic solvents and its melting point could be similar to those of related brominated esters.

Scientific Research Applications

Synthesis of Pharmaceutical and Chemical Compounds

Benzyl 2,4-dibromobutanoate plays a critical role in the synthesis of various chemical compounds. For instance, it is used in the regioselective 2,4-dibromohydration of conjugated enynes for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, an important synthon towards phthalazin-1(2H)-one and the natural product Shihunine (Yuan et al., 2018). Additionally, benzyl 4-iodoperfluorobutanoate, synthesized from perfluoroglutaryl chloride, is essential in creating mesogenic molecules with diverse chemical fragments (Pensec et al., 1998).

Catalytic Reactions and Synthesis

Benzyl 2,4-dibromobutanoate is involved in catalytic reactions such as the iron-catalyzed benzylation of 1,3-dicarbonyl compounds. These reactions yield benzylated products used in pharmaceutical preparations, like the anticoagulant Phenprocoumon (Kischel et al., 2007). It's also used in bismuth-catalyzed carbon-carbon bond-forming reactions to produce monoalkylated dicarbonyl compounds (Rueping et al., 2007).

Enzyme Inhibition Studies

In bioorganic and medicinal chemistry, benzyl derivatives, such as 2-Benzyl-3,4-epithiobutanoic acid, are used to study enzyme inhibition mechanisms. These compounds serve as inactivators for enzymes like carboxypeptidase A, providing insights into enzymatic processes and potential therapeutic applications (Kim & Chung, 1995).

Biochemical and Plant Metabolism Research

In plant biochemistry, benzoates like benzyl 2,4-dibromobutanoate are essential for studying glycosyltransferases' activity toward various benzoates. This research provides insights into plant metabolism and the potential for biotransformation reactions (Lim et al., 2002).

Application in Organic Synthesis

In organic synthesis, benzyl 2,4-dibromobutanoate is used in a variety of reactions. For example, it is involved in the synthesis of benzyl diisopropyl 5-phosphonopentanoate, a compound characterized by NMR and high-resolution mass spectrometry, and is useful as a potential enzyme inhibitor (Weyna et al., 2007). It also plays a role in the visible light-mediated oxidation of benzylic sp^3 C–H bonds, a sustainable alternative for the oxidative functionalization of benzylic C–H bonds (Finney et al., 2018).

Synthesis of Selectively-Protected Compounds

Benzyl 2,4-dibromobutanoate is used in the synthesis of selectively-protected compounds. An example is the synthesis of a protected form of (R)-3,4-dihydroxybutanoic acid, which is crucial for constructing complex molecules like the aplysiatoxins (Walkup & Cunningham, 1987).

Multiphase Reaction Studies

In chemical engineering, benzyl 2,4-dibromobutanoate derivatives are used to study multiphase reactions, like the alkaline hydrolysis of solid esters. This research is fundamental for understanding reaction kinetics and process intensification (Mehra et al., 1988).

Catalytic Coupling Reactions

It is also used in palladium-catalyzed coupling reactions, as seen in the synthesis of benzyl but-3-enoates, demonstrating its versatility in organic synthesis (Feng et al., 2013).

Safety And Hazards

Benzyl 2,4-dibromobutanoate may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . More detailed safety data and hazard information may be available from material safety data sheet (MSDS) providers or chemical suppliers .

properties

IUPAC Name

benzyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJJSEGHTSUQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945761
Record name Benzyl 2,4-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,4-dibromobutanoate

CAS RN

23085-60-1, 50712-74-8
Record name Phenylmethyl 2,4-dibromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23085-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,4-dibromobutanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023085601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2,4-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2,4-dibromobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl 2,4-dibromobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,4-dibromobutanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2,4-dibromobutanoate
Reactant of Route 3
Reactant of Route 3
Benzyl 2,4-dibromobutanoate
Reactant of Route 4
Reactant of Route 4
Benzyl 2,4-dibromobutanoate
Reactant of Route 5
Reactant of Route 5
Benzyl 2,4-dibromobutanoate
Reactant of Route 6
Reactant of Route 6
Benzyl 2,4-dibromobutanoate

Citations

For This Compound
2
Citations
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us
J Chmielewski, M Szpringer, JJ Łuszczki… - Przemysł …, 2020 - researchgate.net
W ostatnich dziesięcioleciach zaburzenia rozrodczości, jak również inne zagrożenia temu towarzyszące, po doniesieniach o niepożądanych skutkach niektórych związków …
Number of citations: 1 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.